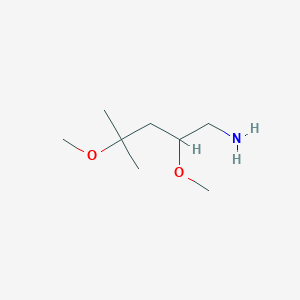

2,4-Dimethoxy-4-methylpentan-1-amine

Description

Properties

IUPAC Name |

2,4-dimethoxy-4-methylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-8(2,11-4)5-7(6-9)10-3/h7H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNVZDNGFBLGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(CN)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-4-methylpentan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,4-dimethoxy-1-pentanol with a suitable amine source, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-4-methylpentan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized amines .

Scientific Research Applications

2,4-Dimethoxy-4-methylpentan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-4-methylpentan-1-amine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 2,4-Dimethoxy-4-methylpentan-1-amine with analogs:

*Calculated values for the target compound assume a structure derived from analogs.

Physicochemical Properties

- Steric Effects : The 2,4-substitution pattern may introduce steric hindrance, affecting interactions in catalytic or receptor-binding applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dimethoxy-4-methylpentan-1-amine, and how can retrosynthetic analysis optimize pathway selection?

- Methodology : Utilize AI-driven retrosynthesis tools (e.g., Template_relevance Pistachio, Reaxys) to predict feasible routes. Focus on precursor availability and stereochemical control. For example, coupling 4-methoxy-4-methylpentan-2-one with an amine-bearing reagent under reductive amination conditions could yield the target compound. Validate intermediates via LC-MS and H NMR to confirm regioselectivity and purity .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- Methodology :

- H NMR : Identify methoxy (-OCH) singlets at δ ~3.3–3.5 ppm and methyl groups (C(CH)) as singlets or multiplets depending on coupling.

- C NMR : Confirm quaternary carbons (e.g., C-4 bearing methyl and methoxy groups) and amine-related shifts.

- IR : Detect N-H stretching (~3300 cm) and C-O bonds (~1250 cm). Cross-reference with PubChem data for validation .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodology : Store under inert gas (N/Ar) at –20°C to prevent oxidation. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Use TLC to detect imine or nitrile byproducts under accelerated aging conditions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- Steric Effects : The 4-methyl and 4-methoxy groups create steric hindrance, reducing accessibility to the amine group. Use DFT calculations (e.g., Gaussian) to model transition states and compare activation energies with less hindered analogs.

- Electronic Effects : Methoxy groups act as electron donors, altering pK of the amine. Titrate the compound in non-aqueous solvents (e.g., DMSO) to measure basicity .

Q. How can researchers resolve discrepancies in reported molecular data (e.g., formula variations) for this compound?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Confirm empirical formula (e.g., CHNO) and compare with computational predictions (PubChem, EPA DSSTox).

- X-ray Crystallography : Resolve structural ambiguities by determining crystal packing and bond angles. Cross-validate with spectroscopic data .

Q. What experimental designs are optimal for studying the biological activity of this compound in neurological assays?

- Methodology :

- In Vitro : Use SH-SY5Y neuronal cells to assess cytotoxicity (MTT assay) and receptor binding (radioligand displacement assays for serotonin/dopamine receptors).

- In Vivo : Employ behavioral tests (e.g., elevated plus maze for anxiety-like behavior) in rodent models. Dose-response studies should account for blood-brain barrier penetration, quantified via LC-MS/MS .

Q. How can computational modeling predict the metabolic pathways of this compound?

- Methodology :

- Use software like Schrödinger’s ADMET Predictor or Cypreact to simulate Phase I/II metabolism. Identify potential metabolites (e.g., O-demethylation products) and validate with in vitro microsomal assays (human liver microsomes + NADPH) .

Data Contradiction & Reproducibility

Q. How should researchers address conflicting reports on the biological activity of structurally similar amines?

- Methodology :

- Perform systematic SAR studies by synthesizing analogs (e.g., varying methoxy/methyl positions). Use standardized assays (e.g., IC measurements) under controlled conditions. Publish raw data and statistical analyses (ANOVA, p-values) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.